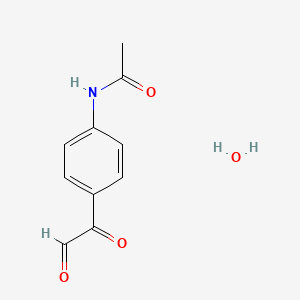

4-Acetamidophenylglyoxal hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetamidophenylglyoxal hydrate is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes an acetamido group and a glyoxal moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenylglyoxal hydrate typically involves the reaction of 4-acetamidophenylglyoxal with water to form the hydrate. The reaction conditions often include controlled temperature and pH to ensure the stability of the hydrate form .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Acetamidophenylglyoxal hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the glyoxal moiety to glycol derivatives.

Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions include carboxylic acids, glycol derivatives, and substituted acetamido compounds .

Wissenschaftliche Forschungsanwendungen

4-Acetamidophenylglyoxal hydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-acetamidophenylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their activity. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression .

Vergleich Mit ähnlichen Verbindungen

4-Acetamidobenzaldehyde: Similar in structure but lacks the glyoxal moiety.

4-Acetamidophenylacetic acid: Contains an acetic acid group instead of the glyoxal moiety.

4-Acetamidophenylglyoxal: The non-hydrate form of the compound.

Uniqueness: 4-Acetamidophenylglyoxal hydrate is unique due to its combination of the acetamido group and glyoxal moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

4-Acetamidophenylglyoxal hydrate (C10H11NO4) is a compound that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of an acetamido group attached to a phenyl ring with a glyoxal moiety. Its molecular structure can be represented as follows:

- Molecular Formula : C10H11NO4

- Molecular Weight : 211.20 g/mol

- CAS Number : 44118539

This compound's structure contributes to its reactivity and interaction with biological macromolecules, particularly proteins.

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its ability to interact with amino acids and proteins, particularly through the formation of Schiff bases. This interaction can lead to:

- Inhibition of Glycation : The compound has shown potential in inhibiting the glycation process, which is significant in the context of diabetes management. Glycation leads to the formation of advanced glycation end products (AGEs), which are implicated in various diabetic complications.

- Protein Modification : The selective modification of proteins by this compound can alter their function, potentially leading to therapeutic effects in conditions where protein function is compromised.

Antiglycation Activity

A study evaluated the antiglycation properties of various compounds similar to this compound. The results indicated that compounds with structural similarities exhibited varying degrees of antiglycation activity, with IC50 values ranging from 216.52 µM to 748.71 µM when compared to rutin, a known standard for antiglycation activity. Notably, compounds with hydroxyl groups in specific positions demonstrated enhanced activity due to their ability to inhibit glycoxidation effectively .

| Compound | IC50 (µM) | Comparison Standard |

|---|---|---|

| This compound | TBD | Rutin (294.46 µM) |

| Compound 1 | 216.52 ± 4.2 | More Active |

| Compound 3 | 289.58 ± 2.64 | Comparable |

| Compound 6 | 227.75 ± 0.53 | More Active |

| Compound 7 | 242.53 ± 6.1 | More Active |

Case Studies and Applications

Several case studies have highlighted the potential applications of compounds related to this compound:

- Diabetes Management : The inhibition of AGEs formation can be crucial in managing diabetes-related complications. Research indicates that compounds capable of inhibiting glycation may serve as leads for new therapeutic agents aimed at preventing or treating diabetic complications.

- Cancer Research : Some studies suggest that glyoxal derivatives may play a role in cancer therapy by modulating protein functions involved in tumor progression and metastasis.

- Neuroprotection : There is emerging evidence that compounds with similar structures may provide neuroprotective effects by preventing protein aggregation associated with neurodegenerative diseases.

Eigenschaften

IUPAC Name |

N-(4-oxaldehydoylphenyl)acetamide;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHKIMTAQCIJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656867 |

Source

|

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16267-10-0 |

Source

|

| Record name | N-[4-(Oxoacetyl)phenyl]acetamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.